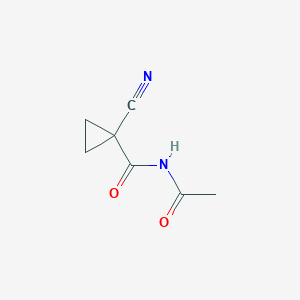
N-Acetyl-1-cyanocyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-1-cyanocyclopropanecarboxamide (NACC) is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a cyclic amide that contains a cyanide group, which makes it a potent inhibitor of certain enzymes. NACC is a versatile compound that has been used in various fields of research such as biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-Acetyl-1-cyanocyclopropanecarboxamide involves the formation of a covalent bond between the cyanide group of this compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, thereby inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Acetyl-1-cyanocyclopropanecarboxamide has several advantages as a research tool. It is a potent inhibitor of enzymes, which makes it a useful tool for studying enzyme function. This compound is also stable and easy to handle, which makes it a convenient reagent for laboratory experiments. However, this compound has some limitations as well. It is a toxic compound that can be hazardous if mishandled. Additionally, its inhibitory effects may not be specific to a particular enzyme, which can lead to off-target effects.
Direcciones Futuras
N-Acetyl-1-cyanocyclopropanecarboxamide has many potential applications in scientific research. One possible direction for future research is the development of this compound analogs that are more specific and potent inhibitors of enzymes. Another direction is the use of this compound as a tool for studying the role of enzymes in disease processes. Additionally, this compound can be used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Conclusion:
This compound is a versatile compound that has been widely used in scientific research. Its unique properties make it a useful tool for investigating the mechanism of action of enzymes and studying their role in various biological processes. This compound has several advantages as a research tool, but it also has some limitations that need to be considered. With further research, this compound and its analogs have the potential to lead to the development of new drugs and therapeutic agents.
Métodos De Síntesis
The synthesis of N-Acetyl-1-cyanocyclopropanecarboxamide involves the reaction of acetyl chloride with cyanocyclopropane in the presence of a base such as triethylamine. The reaction produces N-acetyl-1-cyanocyclopropanecarboxylic acid, which is then converted to this compound by the addition of acetic anhydride.
Aplicaciones Científicas De Investigación
N-Acetyl-1-cyanocyclopropanecarboxamide has been extensively used in scientific research as a tool to investigate the mechanism of action of various enzymes. It has been found to inhibit the activity of enzymes such as cytochrome P450, which are involved in drug metabolism. This compound has also been used to study the role of enzymes in the biosynthesis of certain natural products.
Propiedades
Número CAS |
133036-87-0 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
N-acetyl-1-cyanocyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-6(11)7(4-8)2-3-7/h2-3H2,1H3,(H,9,10,11) |
Clave InChI |
RZHNPCYFJDFQJI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C1(CC1)C#N |
SMILES canónico |
CC(=O)NC(=O)C1(CC1)C#N |
Sinónimos |
Cyclopropanecarboxamide, N-acetyl-1-cyano- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)



![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)




![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)
![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)
